molecular formula C11H16ClN B3230274 (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride CAS No. 129766-97-8

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride

Cat. No.: B3230274
CAS No.: 129766-97-8
M. Wt: 197.7 g/mol
InChI Key: LVIMTGPZXFBRPA-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding ketones or aldehydes. One common method involves the reduction of 2-methyl-2,3-dihydro-1H-inden-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes or ketones

  • Reduction: Amines or alcohols

  • Substitution: Substituted derivatives of the original compound

Scientific Research Applications

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.

  • Medicine: Investigated for its potential therapeutic properties, such as its use in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Methylindane-2-methanamine Hydrochloride

  • 1H-Indene-2-methanamine, 2,3-dihydro-2-methyl-

  • 5-Methyltryptamine Hydrochloride

  • 4-Amino-6-chloro-2-(methylthio)pyrimidine

  • 2-Amino-4-isopropyl-5-methylthiazole

These compounds share structural similarities but may differ in their chemical properties and applications.

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Properties

IUPAC Name

(2-methyl-1,3-dihydroinden-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(8-12)6-9-4-2-3-5-10(9)7-11;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIMTGPZXFBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride
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(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride
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(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride
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(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride
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(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride
Reactant of Route 6
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride

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